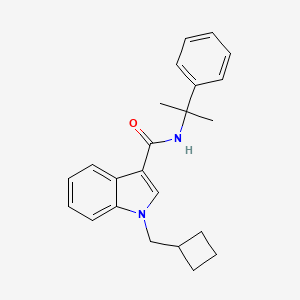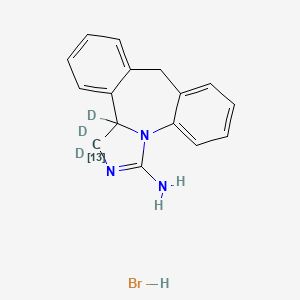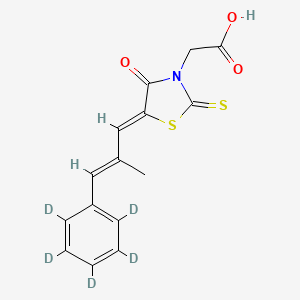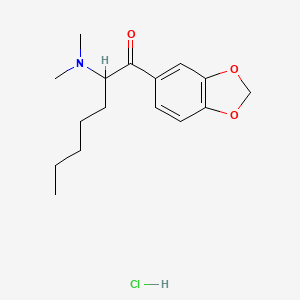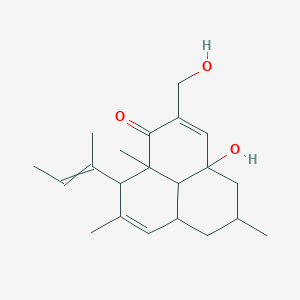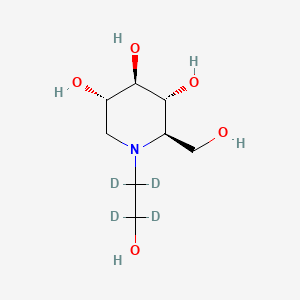
Miglitol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miglitol-d4: is a deuterated form of miglitol, an oral alpha-glucosidase inhibitor used primarily to manage type 2 diabetes mellitus by delaying the digestion of carbohydrates. The deuterium atoms in this compound replace the hydrogen atoms in miglitol, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Miglitol-d4 involves the deuteration of miglitol. One common method includes the use of deuterated reagents in the synthesis process. For example, starting with a compound represented by formula VI, the raw material undergoes sulfonylation followed by a substitution reaction with ethanolamine. The protecting group is then removed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry techniques is common for the characterization and validation of the final product .
Chemical Reactions Analysis
Types of Reactions: Miglitol-d4, like miglitol, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although it is generally stable.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are significant in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium borate and ethanolamine are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution reaction with ethanolamine yields this compound .
Scientific Research Applications
Miglitol-d4 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of miglitol in the body.
Metabolic Research: Helps in understanding the metabolic pathways and the effects of deuteration on drug metabolism.
Diabetes Research: Used in studies related to the management of type 2 diabetes mellitus.
Mechanism of Action
Miglitol-d4 exerts its effects by inhibiting alpha-glucosidase, an enzyme located in the brush border of the small intestine. This inhibition delays the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. Unlike other drugs in its class, miglitol and its deuterated form are not metabolized and are excreted unchanged by the kidneys .
Comparison with Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used to manage type 2 diabetes mellitus.
Voglibose: Similar to miglitol, it inhibits alpha-glucosidase and is used for glycemic control.
Uniqueness: Miglitol-d4’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies due to the isotope effect. This can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated miglitol .
Properties
Molecular Formula |
C8H17NO5 |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1/i1D2,2D2 |
InChI Key |
IBAQFPQHRJAVAV-KLVJUPHASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


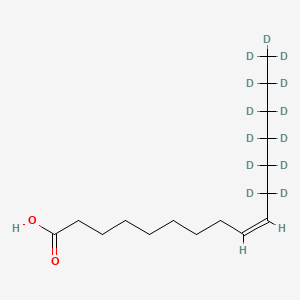
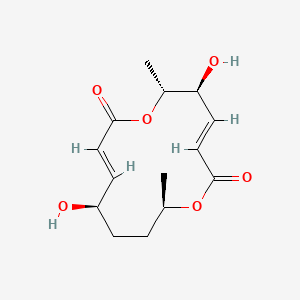
![[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B10820600.png)
![(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820601.png)
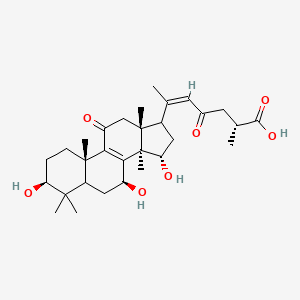
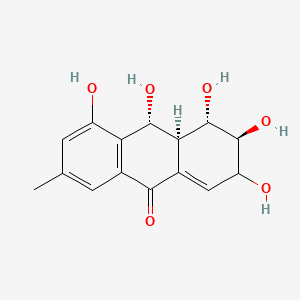
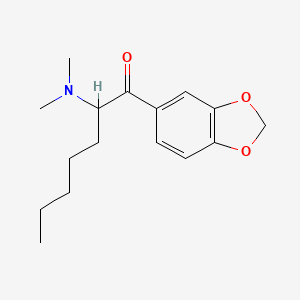
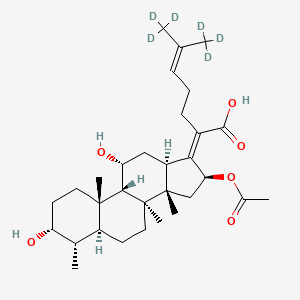
![(E,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B10820636.png)
